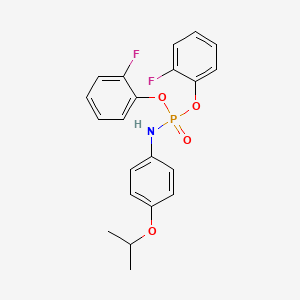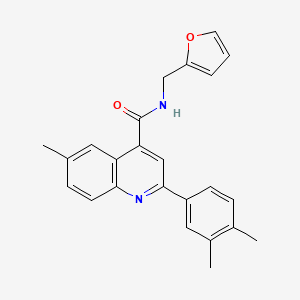
bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate
Descripción general
Descripción
Bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate, also known as BPPA, is a phosphoramidate compound that has gained significant attention in recent years due to its potential therapeutic applications. BPPA is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate is not fully understood, but studies have suggested that it inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B activity leads to increased insulin sensitivity, which is beneficial in the treatment of diabetes and obesity. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity can prevent cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase insulin sensitivity, reduce inflammation, and inhibit oxidative stress. This compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate has several advantages for lab experiments, including its synthetic accessibility and high yield. This compound is also stable under various conditions, making it easy to handle and store. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes, obesity, and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has shown promise in the treatment of cancer, diabetes, obesity, and neurodegenerative diseases, and further research is needed to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Bis(2-fluorophenyl) (4-isopropoxyphenyl)amidophosphate has been studied for its potential therapeutic applications, especially in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Propiedades
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2NO4P/c1-15(2)26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-15H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJUMJHYUXYDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4658350.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4658354.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4658361.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4658366.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4658377.png)
![methyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4658378.png)
![N-(2-isopropyl-6-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4658386.png)
![N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4658387.png)
![(4-bromophenyl){[2-(2-propyn-1-yloxy)-1-naphthyl]methyl}amine](/img/structure/B4658393.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658399.png)

![N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4658418.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4658455.png)